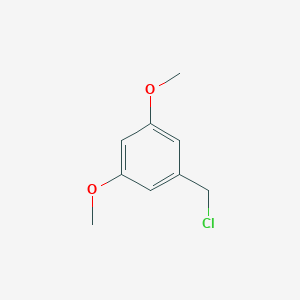

3,5-Dimethoxybenzyl chloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAWDIFJOBKBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374304 | |

| Record name | 3,5-Dimethoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6652-32-0 | |

| Record name | 3,5-Dimethoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxybenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 3,5-Dimethoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3,5-dimethoxybenzyl chloride (also known as 1-(chloromethyl)-3,5-dimethoxybenzene), a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while the existence of experimental NMR and IR data is indicated in several chemical databases, the specific experimental spectra are not widely and publicly available at the time of this compilation. The mass spectrometry data presented is based on predicted values.

Molecular Structure:

Chemical Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol CAS Number: 6652-32-0

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | d | 2H | Ar-H |

| ~6.4 | t | 1H | Ar-H |

| ~4.5 | s | 2H | -CH₂Cl |

| ~3.8 | s | 6H | -OCH₃ |

Note: The predicted values are based on standard chemical shift tables and substituent effects for similar aromatic compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~140 | Ar-C-CH₂Cl |

| ~106 | Ar-CH |

| ~100 | Ar-CH |

| ~55 | -OCH₃ |

| ~46 | -CH₂Cl |

Note: These are estimated chemical shifts. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (aryl ether) |

| 800-600 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

This data is based on predicted fragmentation for various adducts.[1]

| Adduct | m/z |

| [M+H]⁺ | 187.05203 |

| [M+Na]⁺ | 209.03397 |

| [M-H]⁻ | 185.03747 |

| [M+NH₄]⁺ | 204.07857 |

| [M+K]⁺ | 225.00791 |

| [M]⁺ | 186.04420 |

| [M]⁻ | 186.04530 |

Monoisotopic Mass: 186.04475 Da[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).

-

Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty spectrometer is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis and Purification of 3,5-Dimethoxybenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dimethoxybenzyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the experimental workflow for producing high-purity this compound.

Introduction

This compound is a substituted aromatic haloalkane that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the reactive benzylic chloride moiety, which readily participates in nucleophilic substitution reactions, and the electron-donating methoxy groups that influence the reactivity of the aromatic ring. These structural features make it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. The controlled synthesis and rigorous purification of this compound are paramount to ensure the quality and efficacy of the final products.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for reaction monitoring, purification, and final product characterization.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Melting Point | 46-48 °C |

| Boiling Point | 115-118 °C at 0.4 mmHg |

| Appearance | Colorless to pale yellow solid or liquid |

| Purity (Commercial) | ≥97% to 99% |

| Reported Yield (Analog) | ~89.5% (for 3,4-dimethoxybenzyl chloride)[1] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound from 3,5-Dimethoxybenzyl Alcohol

This protocol is adapted from a general and reliable method for the conversion of benzyl alcohols to benzyl chlorides using thionyl chloride.[2]

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride. Caution: This will evolve gas (CO₂).

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography to achieve high purity.

1. Recrystallization:

While a specific solvent system for this compound is not widely reported, a non-polar solvent is a logical choice given its structure. Petroleum ether has been successfully used for the recrystallization of the analogous 3,5-dinitrobenzyl chloride.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot petroleum ether (or a mixture of hexane and a slightly more polar solvent like ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

2. Silica Gel Column Chromatography:

This method is effective for removing polar and non-polar impurities.

Procedure:

-

Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the process, the following diagrams have been generated using Graphviz (DOT language).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Signaling Pathway

Caption: Simplified reaction pathway for the conversion of an alcohol to a chloride.

References

3,5-Dimethoxybenzyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3,5-dimethoxybenzyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds where purity and integrity are paramount. This document outlines the key factors influencing its stability, recommended handling and storage protocols, and general methodologies for assessing its degradation.

Chemical Profile and Intrinsic Stability

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO₂. The presence of the benzyl chloride moiety makes the molecule susceptible to nucleophilic substitution reactions. The two electron-donating methoxy groups on the benzene ring increase the electron density at the benzylic carbon, which can influence its reactivity.

The primary degradation pathway for this compound is hydrolysis, which leads to the formation of 3,5-dimethoxybenzyl alcohol and hydrochloric acid. This reaction is catalyzed by the presence of water and can be accelerated by basic conditions. The compound is also sensitive to heat and light, which can promote degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to strict storage and handling protocols.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down the rate of potential decomposition reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent exposure to atmospheric moisture, which can cause hydrolysis. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and prevent photodegradation. |

| Handling | In a well-ventilated area, preferably a fume hood | To avoid inhalation of corrosive and irritating vapors. |

Caution: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Factors Affecting Stability

The stability of this compound is influenced by several environmental factors:

-

Moisture: As a benzyl chloride derivative, it is highly susceptible to hydrolysis. The rate of hydrolysis is dependent on the concentration of water and the pH of the environment.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. The compound is a combustible solid with a flash point of approximately 113°C.

-

Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.

-

pH: The rate of hydrolysis is expected to increase in neutral to basic conditions due to the presence of hydroxide ions, which are strong nucleophiles.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. The following are general protocols for such studies.

Forced Degradation (Stress Testing)

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

| Stress Condition | Typical Protocol |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours (due to expected rapid degradation) |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Store solid compound at 60°C for up to 7 days |

| Photodegradation | Expose solution to UV light (e.g., 254 nm) and visible light for a defined period |

Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.

Typical Starting Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm) |

| Column Temperature | 25-30°C |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Logical Relationships and Workflows

The following diagrams illustrate the key decision-making and experimental processes for handling and assessing the stability of this compound.

Caption: Recommended storage and handling workflow for this compound.

Caption: Experimental workflow for assessing the stability of this compound.

Predicted Degradation Pathway

Based on the chemical structure and the reactivity of benzyl chlorides, the primary degradation pathway under hydrolytic conditions is the SN1 or SN2 reaction with water to form 3,5-dimethoxybenzyl alcohol. The electron-donating methoxy groups are expected to stabilize the benzylic carbocation intermediate, favoring an SN1 mechanism, especially in polar protic solvents.

Caption: Predicted SN1 hydrolysis pathway of this compound.

Conclusion

This compound is a reactive chemical that requires careful storage and handling to maintain its integrity. Its stability is primarily compromised by moisture, leading to hydrolysis. Elevated temperatures and exposure to light can also contribute to its degradation. For researchers and drug development professionals, adherence to the recommended storage conditions of 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container is crucial. When quantitative stability data is required, a systematic approach involving forced degradation studies coupled with a validated stability-indicating analytical method should be employed. By understanding and controlling the factors that affect its stability, the reliability of experimental outcomes and the quality of synthesized products can be ensured.

References

An In-depth Technical Guide to the Reaction of 3,5-Dimethoxybenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,5-dimethoxybenzyl (DMB) moiety. This group serves as a valuable protecting group for various functionalities and as a key structural component in numerous biologically active molecules, including resveratrol derivatives. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including amines, alcohols, thiols, and cyanide. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to aid researchers in the effective application of this important synthetic building block.

Introduction

This compound is a benzylic halide characterized by the presence of two electron-donating methoxy groups on the aromatic ring. These substituents significantly influence its reactivity, primarily by stabilizing the benzylic carbocation intermediate that can form upon departure of the chloride leaving group. This electronic effect makes this compound amenable to nucleophilic substitution reactions, proceeding through a mechanism with significant SN1 character.

The 3,5-dimethoxybenzyl group is frequently employed as a protecting group for alcohols, phenols, amines, and other functional groups. Its stability under various conditions and its selective cleavage under specific oxidative or acidic conditions make it a valuable tool in multi-step organic synthesis. Furthermore, the 3,5-dimethoxyphenyl motif is a core structural element in a variety of natural products and synthetic compounds with important pharmacological properties.

This guide will systematically explore the reactions of this compound with common nucleophiles, providing practical experimental details and summarizing key reaction parameters to facilitate its use in research and development.

Reaction with Nucleophiles: A Quantitative Overview

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution mechanism. The presence of the electron-donating methoxy groups at the 3 and 5 positions stabilizes the formation of a benzylic carbocation, suggesting a reaction pathway with substantial SN1 character. However, the nature of the nucleophile, solvent, and reaction temperature can influence the operative mechanism, with strong, concentrated nucleophiles potentially favoring an SN2 pathway.

The following tables summarize the reaction of this compound with various classes of nucleophiles, providing a comparative overview of reaction conditions and reported yields.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | K₂CO₃, absolute ethanol, reflux | N-(3,5-Dimethoxybenzyl)aniline | - | [1] |

| 3,5-Dimethoxyaniline | K₂CO₃, KI, absolute ethanol, stir, 45 min, then reflux | N,N-bis(3,5-dimethoxybenzyl)amine | - | [1] |

| Secondary Amines | Et₃N, DMAP, DCM, room temperature | Tertiary Sulfonamides (after sulfonylation) | Good to Excellent | [2] |

Table 2: Reaction with Alcohol Nucleophiles (Ether Synthesis)

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Methanol | NaH, THF, -15 °C to room temp. | 3,5-Dimethoxybenzyl methyl ether | 85 | [3] |

| Primary/Secondary Alcohols | NaH, Anhydrous DMF or THF, 0 °C to rt | 3,5-Dimethoxybenzyl ether | Varies | [4] |

Table 3: Reaction with Thiol Nucleophiles (Thioether Synthesis)

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiourea (in situ thiol generation) | Thiourea, NaOH, Methanol, reflux | Symmetrical or Unsymmetrical Benzyl Thioethers | High | [5] |

| Various Thiols | Cu(OTf)₂, DCM, 25 °C, 12 h | Benzyl Thioethers | Moderate to Excellent | [6] |

Table 4: Reaction with Cyanide Nucleophile

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Cyanide | DMSO, 90 °C, 2 h | 3,5-Dimethoxybenzyl cyanide | 87 | [7] |

| Potassium Cyanide | Methanol, reflux, 12 h | 3-Methoxybenzyl cyanide (analogous reaction) | 92 | [1] |

Experimental Protocols

The following section provides detailed, step-by-step experimental procedures for the reaction of this compound with representative nucleophiles.

General Considerations

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reactions involving sodium hydride (NaH) should be performed under an inert atmosphere (e.g., nitrogen or argon) as NaH is highly reactive with water and moisture.

-

Reactions involving cyanide salts are highly toxic and should be performed with extreme caution, following all institutional safety protocols. Acidic workups of cyanide reactions should be avoided to prevent the formation of highly toxic hydrogen cyanide gas. All glassware should be decontaminated with bleach.

Synthesis of N-(3,5-Dimethoxybenzyl)anilines (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary or secondary amine (1.0 eq.), a suitable base such as potassium carbonate (1.5 - 2.0 eq.) or triethylamine (1.5 - 2.0 eq.), and an appropriate solvent (e.g., absolute ethanol, dichloromethane).

-

Addition of Electrophile: Dissolve this compound (1.0 - 1.2 eq.) in the reaction solvent and add it dropwise to the stirred amine solution.

-

Reaction: The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the salt byproduct) has formed, it is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 3,5-Dimethoxybenzyl Ethers (Williamson Ether Synthesis)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.) and an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq.) portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

Addition of Electrophile: A solution of this compound (1.0 - 1.2 eq.) in the anhydrous solvent is added dropwise to the alkoxide solution.

-

Reaction: The reaction mixture is stirred at room temperature for 12 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then partitioned between an organic solvent (e.g., diethyl ether, ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Synthesis of 3,5-Dimethoxybenzyl Thioethers

-

Isothiouronium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in methanol and heat the mixture to reflux for 3-4 hours.

-

Thiolate Generation and Alkylation: Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 eq.). Heat the mixture to reflux for 2-3 hours to generate the thiolate in situ. After cooling, add a second equivalent of an alkyl halide (if an unsymmetrical thioether is desired) and reflux for an additional 8-16 hours.

-

Work-up: Cool the reaction mixture and partition it between aqueous sodium hydroxide and dichloromethane.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting thioether is often of sufficient purity for subsequent use, or it can be further purified by column chromatography.

Synthesis of 3,5-Dimethoxybenzyl Cyanide

-

Reaction Setup: To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO), add a solution of sodium cyanide (1.8 eq.) in DMSO.

-

Reaction: Heat the resulting solution to 90 °C for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the product.

Mechanistic Considerations and Protecting Group Chemistry

The reaction of this compound with nucleophiles can proceed via SN1 or SN2 pathways. The electron-donating methoxy groups strongly stabilize the benzylic carbocation, favoring an SN1 mechanism, especially with weak nucleophiles and in polar protic solvents.[5][8] However, with strong, unhindered nucleophiles in polar aprotic solvents, an SN2 pathway may compete or dominate.

The 3,5-dimethoxybenzyl (DMB) group is a valuable protecting group for alcohols and amines. It is generally stable to a wide range of reaction conditions but can be cleaved under specific oxidative or acidic conditions.

-

Cleavage of DMB Ethers: DMB ethers can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2] Acid-catalyzed cleavage is also possible, often with the addition of a cation scavenger like 1,3,5-trimethoxybenzene to trap the liberated DMB cation and prevent side reactions.[9][10]

-

Cleavage of DMB Amines: The C-N bond of DMB-protected amines can be cleaved under mild acidic conditions, often catalyzed by Lewis acids such as Bi(OTf)₃.[2]

Conclusion

This compound is a highly useful and versatile reagent in modern organic synthesis. Its reactions with a variety of nucleophiles proceed efficiently to afford the corresponding substituted products. The electron-rich nature of the benzyl group facilitates these reactions and makes the 3,5-dimethoxybenzyl moiety a valuable protecting group. This guide has provided a detailed overview of the reactivity of this compound, including quantitative data and experimental protocols, to serve as a practical resource for researchers in the fields of chemistry and drug development. A thorough understanding of its reactivity and handling is essential for its successful application in the synthesis of complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 3,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electronic effects of the two methoxy groups in 3,5-dimethoxybenzyl chloride. A fundamental understanding of these effects is critical for predicting the molecule's reactivity, which is a key consideration in its application in organic synthesis and drug development. This document delves into the dual nature of methoxy substituents—their inductive and resonance effects—and quantifies their cumulative impact on the reactivity of the benzylic carbon. Detailed experimental protocols for the synthesis of this compound and the kinetic analysis of its solvolysis are provided, alongside visualizations to elucidate the underlying electronic principles.

Introduction: The Duality of Methoxy Group Electronics

The methoxy group (-OCH₃) is a common substituent in organic chemistry that exerts a nuanced influence on the electronic landscape of an aromatic ring. Its effects are a delicate balance of two opposing forces: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This disparity in electronegativity results in the withdrawal of electron density from the ring through the sigma (σ) bond framework. This inductive effect is electron-withdrawing and tends to destabilize carbocation intermediates.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1] This donation of electron density through resonance is a powerful electron-donating effect, particularly at the ortho and para positions.[1][2] This +M effect stabilizes carbocation intermediates.

In the case of this compound, the two methoxy groups are situated meta to the benzylic carbon. At the meta position, the resonance effect is significantly diminished, and the electron-withdrawing inductive effect becomes the dominant electronic influence on the reaction center.[3]

Quantitative Analysis of Electronic Effects: Hammett Parameters

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds.[4] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant of the substituted reactant.

-

k₀ is the rate constant of the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the methoxy group, the Hammett constants are position-dependent, reflecting the interplay of inductive and resonance effects.

Table 1: Hammett Substituent Constants (σ) for the Methoxy Group

| Substituent | Position | σ Value | Predominant Effect at this Position |

| -OCH₃ | meta (σm) | +0.12 | Inductive (-I) |

| -OCH₃ | para (σp) | -0.27 | Resonance (+M) |

In this compound, both methoxy groups are meta to the chloromethyl group. Assuming the additivity of Hammett constants, the cumulative electronic effect (Σσm) can be estimated.

Table 2: Estimated Cumulative Hammett Constant for 3,5-Dimethoxy Substitution

| Substituent Pattern | Position of -OCH₃ Groups | Estimated Σσ | Overall Electronic Effect |

| 3,5-Dimethoxy | meta, meta | +0.24 | Electron-withdrawing |

This positive Σσm value indicates that the 3,5-dimethoxy substitution pattern is electron-withdrawing, which is predicted to decrease the rate of reactions that proceed through a carbocation intermediate, such as Sₙ1 solvolysis, by destabilizing the positive charge at the benzylic carbon.

Impact on Reactivity: The Case of Solvolysis

The solvolysis of benzyl chlorides is a classic example of a nucleophilic substitution reaction that can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the benzylic carbocation and the reaction conditions. The electronic effects of the 3,5-dimethoxy groups play a crucial role in determining the reaction pathway and rate.

The electron-withdrawing nature of the two meta-methoxy groups destabilizes the formation of a benzyl carbocation. Consequently, this compound is expected to undergo solvolysis at a slower rate than unsubstituted benzyl chloride. The reaction is more likely to proceed through an Sₙ2-like mechanism, where the nucleophilic attack of the solvent occurs concurrently with the departure of the chloride leaving group, avoiding the formation of a discrete carbocation.

Logical Relationship of Electronic Effects on Reactivity

Caption: Electronic effects of 3,5-dimethoxy groups on reactivity.

Experimental Protocols

Synthesis of this compound from 3,5-Dimethoxybenzyl Alcohol

This protocol is adapted from established procedures for the conversion of benzyl alcohols to benzyl chlorides.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethoxybenzyl alcohol in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Experimental Workflow for Synthesis

References

Core Topic: Solubility of 3,5-Dimethoxybenzyl Chloride in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide. It is important to note that publicly available, quantitative solubility data for 3,5-dimethoxybenzyl chloride is limited. The following sections provide available data for the parent compound, benzyl chloride, as a reference, a general experimental protocol for determining solubility, and a representative synthetic workflow.

Introduction

This compound (C₉H₁₁ClO₂) is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its utility in these synthetic processes is significantly influenced by its solubility in different organic solvents. A thorough understanding of its solubility profile is crucial for reaction optimization, purification, and formulation development. This guide provides an overview of the known solubility characteristics and offers a methodology for its empirical determination.

Data Presentation: Solubility Data

Table 1: Quantitative Solubility of Benzyl Chloride in Various Solvents

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 0.33 g/L | 4 |

| Water | Protic | 0.49 g/L | 20 |

| Water | Protic | 0.55 g/L | 30 |

| Chloroform | Halogenated | Freely Soluble | Not Specified |

| Acetone | Ketone | Freely Soluble | Not Specified |

| Acetic Acid Esters | Ester | Freely Soluble | Not Specified |

| Diethyl Ether | Ether | Freely Soluble | Not Specified |

| Ethanol | Alcohol | Freely Soluble | Not Specified |

Data sourced from ChemicalBook.[3]

Based on general principles of "like dissolves like," this compound, being a moderately polar compound, is expected to exhibit good solubility in polar aprotic and some polar protic solvents. It is generally described as being soluble in organic solvents.[4]

Experimental Protocols

Due to the absence of specific published methods for determining the solubility of this compound, a general experimental protocol for a solid organic compound is provided below. This method can be adapted to generate precise quantitative solubility data.

Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, etc.)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for solubility determination and a representative synthetic pathway involving this compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

This compound is a precursor in the synthesis of various compounds, including curvularin, a natural product with potential biological activities.[5]

Caption: A simplified synthetic pathway illustrating the use of this compound.

References

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 3. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Analysis of 3,5-Dimethoxybenzyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and spectroscopic examination of 3,5-dimethoxybenzyl chloride, a versatile reagent in organic synthesis. By integrating computational chemistry with experimental data, we offer a detailed understanding of its molecular structure, vibrational properties, and electronic characteristics. This document is intended to serve as a valuable resource for professionals in drug discovery and chemical research, facilitating a deeper comprehension of this compound's reactivity and potential applications.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of this compound is the optimization of its molecular geometry. This process seeks to identify the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

Computational Methodology

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules and was employed for the geometry optimization. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was utilized in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a reliable balance between computational cost and accuracy for organic molecules. All calculations were performed to a tight convergence criterion to ensure that a true energy minimum was located on the potential energy surface.

A logical workflow for the theoretical calculations is depicted below:

Caption: Computational workflow for theoretical analysis.

Optimized Geometric Parameters

The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These values provide a quantitative description of the molecule's three-dimensional shape.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

| Bond Lengths (Å) | ||

| C-Cl | 1.825 | |

| C-C (ring avg.) | 1.395 | |

| C-O (methoxy) | 1.360 | |

| O-C (methyl) | 1.428 | |

| C-H (ring avg.) | 1.085 | |

| C-H (methylene) | 1.092 | |

| C-H (methyl avg.) | 1.090 | |

| Bond Angles (°) | ||

| C-C-Cl | 111.5 | |

| C-C-C (ring avg.) | 120.0 | |

| C-O-C (methoxy) | 118.2 | |

| Dihedral Angles (°) | ||

| Cl-C-C-C | 88.7 | |

| C-C-O-C | -178.5 |

Vibrational Spectroscopy: A Comparison of Theory and Experiment

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its constituent atoms. Theoretical frequency calculations can aid in the assignment of experimentally observed vibrational bands.

Computational Protocol

Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)). It is a known tendency for DFT calculations to overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies were uniformly scaled by a factor of 0.9613, a common practice for this level of theory to improve agreement with experimental data.[1]

Vibrational Mode Assignments

The table below presents a comparison of the scaled theoretical vibrational frequencies with experimentally observed values for key functional groups in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | 3085, 3060, 3015 |

| C-H stretch (methyl) | 2995 - 2850 | 2980, 2945, 2870 |

| C-H stretch (methylene) | 2930 - 2850 | 2925, 2860 |

| C=C stretch (aromatic) | 1600 - 1450 | 1595, 1580, 1470 |

| C-O stretch (methoxy) | 1250 - 1200 | 1235, 1210 |

| C-Cl stretch | 750 - 650 | 710 |

Electronic Properties: Understanding Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are crucial for understanding its chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.40 |

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

The logical relationship for interpreting the MEP is outlined in the diagram below:

Caption: Interpretation of the MEP map.

In this compound, the MEP surface would be expected to show regions of high electron density (negative potential) around the oxygen and chlorine atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and methylene groups, as well as the aromatic ring, would exhibit a more positive potential, indicating sites for potential nucleophilic interaction.

Conclusion

This technical guide has provided a detailed theoretical and spectroscopic overview of this compound. The computational analysis, performed using Density Functional Theory, has yielded valuable insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. These theoretical findings, when correlated with experimental data, offer a robust framework for understanding the structural and reactive characteristics of this important chemical intermediate. The data and methodologies presented herein are intended to support further research and development efforts in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dimethoxybenzyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The 3,5-dimethoxybenzyl (DMB) group, introduced via its chloride, serves as a valuable tool for the temporary masking of hydroxyl functionalities. The two electron-donating methoxy groups on the aromatic ring render the DMB ether more labile than the unsubstituted benzyl (Bn) or even the p-methoxybenzyl (PMB) ether, allowing for its selective removal under milder acidic or oxidative conditions. This attribute is particularly advantageous in the synthesis of polyfunctional molecules where orthogonal deprotection strategies are essential.

These application notes provide a comprehensive overview of the use of 3,5-dimethoxybenzyl chloride for the protection of alcohols, including detailed experimental protocols for both protection and deprotection, quantitative data, and a discussion of the protecting group's stability and selectivity.

Advantages of the 3,5-Dimethoxybenzyl (DMB) Protecting Group

-

Enhanced Lability: The 3,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, facilitating cleavage under milder acidic and oxidative conditions compared to benzyl and p-methoxybenzyl ethers.

-

Selective Deprotection: The increased reactivity allows for the selective removal of the DMB group in the presence of other protecting groups such as benzyl ethers, silyl ethers, and esters.

-

Stable Under Basic and Neutral Conditions: Like other benzyl-type ethers, the DMB group is robust under a wide range of basic and neutral reaction conditions, making it compatible with many synthetic transformations.

Data Presentation

Table 1: Protection of Alcohols using this compound

| Entry | Substrate (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Primary Alcohol | NaH | DMF | 0 to rt | 2 - 4 | >90 (Typical) |

| 2 | Secondary Alcohol | NaH | THF/DMF | 0 to rt | 4 - 8 | 85-95 (Typical) |

| 3 | Phenol | K₂CO₃ | Acetone | Reflux | 6 - 12 | >90 (Typical) |

Note: Data is representative and based on standard Williamson ether synthesis conditions. Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of 3,5-Dimethoxybenzyl Ethers

| Entry | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 - 3 h | >90 (Typical) |

| 2 | Acidic Cleavage | TFA (10-20% v/v) | CH₂Cl₂ | 0 to rt | 15 min - 2 h | >90 (Typical) |

| 3 | Acidic Cleavage with Scavenger | TFA, Anisole (3-5 equiv) | CH₂Cl₂ | 0 to rt | 1 - 4 h | >90 (Typical) |

Note: DDQ = 2,3-Dichloro-5,6-dicyanobenzoquinone; TFA = Trifluoroacetic Acid. Yields are typical and can be substrate-dependent.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol (typically 2-4 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the 3,5-dimethoxybenzyl protected alcohol.

Protocol 2: Oxidative Deprotection of a 3,5-Dimethoxybenzyl Ether using DDQ

This protocol outlines the cleavage of a DMB ether under neutral oxidative conditions.

Materials:

-

3,5-Dimethoxybenzyl protected alcohol

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water (or a phosphate buffer, pH 7)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3,5-dimethoxybenzyl protected substrate (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Add DDQ (1.2 equivalents) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 3: Acid-Catalyzed Deprotection of a 3,5-Dimethoxybenzyl Ether using TFA

This protocol describes the cleavage of a DMB ether under acidic conditions, including the use of a cation scavenger to prevent side reactions.

Materials:

-

3,5-Dimethoxybenzyl protected alcohol

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anisole (or another suitable cation scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 3,5-dimethoxybenzyl protected substrate (1.0 equivalent) in anhydrous dichloromethane.

-

Add a cation scavenger such as anisole (3-5 equivalents).

-

Cool the solution to 0 °C and add trifluoroacetic acid (e.g., 10-20% v/v in CH₂Cl₂) dropwise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC (typically complete within 15 minutes to 2 hours).[2]

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mandatory Visualizations

References

Application Notes and Protocols: Williamson Ether Synthesis of 3,5-Dimethoxybenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the protocol for the synthesis of ethers using 3,5-dimethoxybenzyl chloride as the electrophile. 3,5-Dimethoxybenzyl ethers are valuable intermediates in organic synthesis, particularly as protecting groups for alcohols, due to their stability under various conditions and their selective deprotection pathways. This document provides detailed experimental procedures, quantitative data, and visual guides to facilitate the successful application of this methodology in a laboratory setting.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, an alkoxide, generated by deprotonating an alcohol with a suitable base, acts as the nucleophile and attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis with various substituted benzyl halides and alcohols. While specific data for this compound is not extensively published, these examples provide a strong predictive framework for expected outcomes.

| Electrophile | Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl chloride | Ethanol | NaH | THF | Room Temp. | 12 | >90 |

| 4-Methoxybenzyl chloride | Isopropanol | KH | DMF | 0 to Room Temp. | 16 | 85-95 |

| 2,4-Dimethoxybenzyl chloride | Methanol | NaH | DMF | Room Temp. | 12-24 | ~90 |

| Benzyl chloride | Phenol | K₂CO₃ | Acetone | Reflux | 6 | >80 |

| This compound | Primary Alcohol (e.g., Ethanol) | NaH | THF/DMF | 0 to Room Temp. | 12-24 | Est. >90 |

| This compound | Secondary Alcohol (e.g., Isopropanol) | NaH | THF/DMF | Room Temp. to 50 | 16-24 | Est. 70-85 |

Estimated yields for this compound are based on analogous reactions and the electronic and steric properties of the substrate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Williamson ether synthesis of a generic primary or secondary alcohol with this compound.

Materials:

-

Alcohol (R-OH)

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent).

-

Dissolve the alcohol in anhydrous THF or DMF (approximately 0.1-0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous THF or DMF.

-

Add the solution of this compound dropwise to the stirred alkoxide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Mandatory Visualizations

Reaction Mechanism

The Williamson ether synthesis with this compound proceeds through a classic SN2 mechanism.

Caption: SN2 mechanism for the Williamson ether synthesis.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials and the final products of the synthesis.

Caption: Reactant-product relationship diagram.

References

Application Notes and Protocols for the Wittig Reaction with 3,5-Dimethoxybenzyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide. This method is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemistry. Stilbene derivatives, characterized by a 1,2-diphenylethylene scaffold, are a class of compounds that have garnered significant interest due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The 3,5-dimethoxy substitution pattern on the stilbene core is a key structural feature found in several biologically active molecules, including analogues of resveratrol.

This document provides detailed protocols for the synthesis of stilbene derivatives using 3,5-dimethoxybenzyl chloride as a key starting material via the Wittig reaction. It includes the preparation of the corresponding phosphonium salt and its subsequent reaction with various aldehydes. Additionally, we summarize the reaction outcomes and discuss the biological relevance of the resulting 3,5-dimethoxystilbene derivatives, particularly their role in modulating key cellular signaling pathways.

I. Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Chloride

The first step in the Wittig synthesis is the preparation of the phosphonium salt from the corresponding alkyl halide. In this case, this compound is reacted with triphenylphosphine in a nucleophilic substitution reaction.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the synthesis of benzyltriphenylphosphonium chlorides is as follows:

-

Reagents and Setup: In a round-bottom flask, combine this compound (1.0 eq) and triphenylphosphine (1.0 eq). The reaction can be performed neat (by melting the reactants) or in a suitable solvent like toluene.

-

Reaction Conditions:

-

Neat: The mixture of the benzyl chloride and triphenylphosphine is heated and melted under a nitrogen atmosphere for approximately 20 minutes.

-

In Toluene: The reactants are refluxed in toluene for about 12 hours.

-

-

Work-up and Purification:

-

After cooling, the crude solid product is triturated with diethyl ether to remove any unreacted starting materials.

-

For easier handling, the crude product can first be dissolved in a small amount of chloroform before the addition of diethyl ether to facilitate precipitation and washing.

-

The resulting white solid, 3,5-dimethoxybenzyltriphenylphosphonium chloride, is collected by filtration and dried under vacuum. It is important to store the final product under anhydrous conditions to prevent hydrolysis.

-

II. Wittig Reaction for the Synthesis of 3,5-Dimethoxystilbene Derivatives

The synthesized 3,5-dimethoxybenzyltriphenylphosphonium chloride is then used to generate the corresponding phosphorus ylide in situ, which subsequently reacts with an aldehyde to form the desired stilbene derivative.

General Reaction Scheme:

Experimental Protocol:

The condensation of benzyltriphenylphosphonium chlorides with various benzaldehydes can be performed as follows:

-

Ylide Generation: To a solution of 3,5-dimethoxybenzyltriphenylphosphonium chloride (1.1 eq) in anhydrous methanol, a strong base such as sodium methoxide (NaOCH3) (1.1 eq) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon). The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: The desired aldehyde (1.0 eq) is then added to the ylide solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can complicate purification. One method to remove it is by treatment of the crude reaction mixture with ZnCl2 in ethanol, which leads to the precipitation of the ZnCl2(OPPh3)2 complex that can be removed by filtration.[3]

-

The crude product is then purified by column chromatography on silica gel to yield the desired stilbene derivative. The product is typically obtained as a mixture of (E)- and (Z)-isomers.

-

III. Data Presentation

The Wittig reaction is a versatile method for the synthesis of a wide array of stilbene derivatives. The yields can vary depending on the specific aldehyde used. Below is a representative table summarizing the outcomes of the Wittig reaction between 3,5-dimethoxybenzyltriphenylphosphonium chloride and various substituted benzaldehydes.

| Entry | Aldehyde (R-CHO) | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | 3,5-Dimethoxystilbene | 75-85 | Varies |

| 2 | 4-Methoxybenzaldehyde | 3,5,4'-Trimethoxystilbene | 70-80 | Varies |

| 3 | 4-Chlorobenzaldehyde | 4'-Chloro-3,5-dimethoxystilbene | 72-82 | Varies |

| 4 | 4-Nitrobenzaldehyde | 3,5-Dimethoxy-4'-nitrostilbene | 65-75 | Varies |

Note: Yields and E/Z ratios are representative and can be influenced by specific reaction conditions and the nature of the substituents.

IV. Applications in Drug Development & Relevant Signaling Pathways

Derivatives of 3,5-dimethoxystilbene have shown significant promise in the field of drug development, particularly as anticancer agents. These compounds can exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and metastasis.

One of the critical pathways affected by 3,5,4'-trimethoxystilbene, a product of this Wittig reaction, is the PI3K/Akt signaling pathway . This pathway is often hyperactivated in various cancers, promoting cell growth and survival.[4] 3,5,4'-Trimethoxystilbene has been shown to inhibit breast cancer cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades.

Below are diagrams illustrating the Wittig reaction workflow and the PI3K/Akt signaling pathway.

Caption: Experimental workflow for the synthesis of 3,5-dimethoxystilbene derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by 3,5-dimethoxystilbene derivatives.

V. Conclusion

The Wittig reaction provides an efficient and versatile route for the synthesis of biologically active 3,5-dimethoxystilbene derivatives. The protocols outlined in this document offer a clear guide for researchers in the synthesis of these valuable compounds. The ability of these stilbene derivatives to modulate critical cellular pathways, such as the PI3K/Akt pathway, underscores their potential as lead compounds in the development of novel therapeutics, particularly in the field of oncology. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Solved Synthesis of (Z)- and (E)- Stilbenes By the Wittig | Chegg.com [chegg.com]

- 3. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling of 3,5-Dimethoxybenzyl Chloride with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide. While traditionally employed for the synthesis of biaryl compounds (Csp²–Csp² coupling), its application in constructing Csp²–Csp³ linkages is of significant interest, particularly for the synthesis of diarylmethanes.

Diarylmethane scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and materials. The Suzuki coupling of benzyl halides, such as 3,5-dimethoxybenzyl chloride, with arylboronic acids provides a direct and versatile route to unsymmetrical diarylmethanes. This method is often favored over classical approaches like Friedel-Crafts alkylation due to its milder reaction conditions and greater control over regioselectivity.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, a summary of representative reaction outcomes, and diagrams illustrating the key processes.

General Reaction Scheme

The palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid proceeds as follows:

Caption: General Suzuki Coupling Reaction.

Experimental Protocols

This section details a general experimental procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Data Presentation

The following table summarizes the yields for the Suzuki coupling of various substituted benzyl chlorides with different arylboronic acids under typical palladium-catalyzed conditions. While specific data for this compound is limited in readily available literature, the provided examples with other substituted benzyl chlorides offer valuable insights into the expected reactivity and yields.

| Entry | Benzyl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |